![molecular formula C12H13N3O4S B7578517 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid exerts its biological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting the activity of COX-2 enzyme, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit angiogenesis, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in the brain. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been found to exhibit antiplatelet and antithrombotic effects by inhibiting the activity of thromboxane A2 synthase.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain experiments. Moreover, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in cell culture studies.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid. One area of research could focus on the development of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid in combination with other drugs for the treatment of various diseases. Moreover, more studies are needed to elucidate the mechanism of action of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid and its potential therapeutic applications in various diseases. Finally, more studies are needed to determine the safety and toxicity of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid in humans.
Synthesemethoden
The synthesis of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-methyl-6-nitrobenzoic acid in the presence of thionyl chloride. The resulting compound is then treated with sodium sulfonamide to yield 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid. The overall yield of this synthesis method is around 60%.
Eigenschaften
IUPAC Name |
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-4-3-5-9(11(7)12(16)17)15-20(18,19)10-6-13-14-8(10)2/h3-6,15H,1-2H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKINZXEJVOCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(NN=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.